N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
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Overview
Description
Chemical compounds like “N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide” are typically characterized by their molecular formula, molecular weight, and structure . They can be part of a larger family of compounds, sharing similar chemical properties.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with specific reagents and conditions. The synthesis of complex compounds often involves multiple steps, each requiring careful optimization .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Anti-inflammatory Activity : A study on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, indicating the potential of benzofuran derivatives in developing anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions : Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Molecular docking studies also suggested their binding interactions with Cyclooxygenase 1 (COX1), indicating their utility in ligand-protein interaction studies (Y. Mary et al., 2020).
Antitumor Activity : Synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines, underscoring the importance of such compounds in antitumor research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit bacterial cell division . The interaction likely involves the compound binding to the target protein, disrupting its normal function.
Biochemical Pathways
Given the potential target of ftsz, it can be inferred that the compound may affect thebacterial cell division pathway . By inhibiting FtsZ, the compound could prevent the formation of the bacterial cytokinetic ring, an essential component of the cell division process.
Result of Action
If the compound does indeed inhibit ftsz, it would likely result in theinhibition of bacterial cell division , potentially leading to bacterial cell death .
Safety and Hazards
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)18(22)19-12(2)16-10-15(20-13(3)21)8-9-17(16)23-19/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWKIGBOYKTQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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